molecular formula C11H17N3 B1522743 1-Methyl-4-(3-methylpyridin-2-YL)piperazine CAS No. 1187386-43-1

1-Methyl-4-(3-methylpyridin-2-YL)piperazine

Cat. No.: B1522743
CAS No.: 1187386-43-1
M. Wt: 191.27 g/mol
InChI Key: ZXHBYUGQYALQNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(3-methylpyridin-2-YL)piperazine is a chemical compound with the CAS Number: 1187386-43-1 and a linear formula of C11H17N3 . It has a molecular weight of 191.28 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C11H17N3/c1-10-4-3-5-12-11(10)14-8-6-13(2)7-9-14/h3-5H,6-9H2,1-2H3 . The exact mass of the molecule is 191.14200 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are as follows: It has a molecular formula of C11H17N3 and a molecular weight of 191.27300 . The exact mass is 191.14200 and the LogP value is 1.14470 .

Scientific Research Applications

Antidepressant and Antianxiety Activities

A novel series of derivatives, including 1-Methyl-4-(3-methylpyridin-2-yl)piperazine, have been synthesized and evaluated for their antidepressant and antianxiety activities. The study conducted on albino mice using Porsolt’s behavioral despair test and the plus maze method showed significant activities for certain compounds, highlighting the potential of these derivatives in treating depression and anxiety disorders (J. Kumar et al., 2017).

Anticancer Activity

In the realm of anticancer research, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown promising antibacterial efficacy and potential as bacterial biofilm and MurB enzyme inhibitors. These compounds, including variations of the this compound structure, demonstrated significant inhibitory activities, suggesting their utility in targeting resistant bacterial strains and possibly influencing cancer treatment through biofilm disruption (Ahmed E. M. Mekky & S. Sanad, 2020).

Luminescent Properties for Sensing Applications

Research into the luminescent properties and photo-induced electron transfer of naphthalimides with a piperazine substituent, including this compound derivatives, has unveiled applications in sensing and imaging. These compounds exhibit fluorescence quantum yields that are influenced by pH, making them useful as pH probes for biological and environmental monitoring (Jiaan Gan et al., 2003).

Antitubercular Agents

A study on the design, synthesis, and evaluation of various ((triazoles/indole)-piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives for anti-tubercular activity has shown that compounds incorporating this compound frameworks exhibit potential against Mycobacterium tuberculosis strains. This research points to the compound's role in developing new treatments for tuberculosis, with certain derivatives demonstrating promising minimum inhibitory concentrations (Kalaga Mahalakshmi Naidu et al., 2016).

Stability in Biological Matrices

Understanding the stability of designer drugs, including synthetic cathinones and piperazine classes like this compound, is crucial for analytical toxicology. A study investigated the stability of such compounds in various biological matrices under different storage conditions, providing insights into handling and analyzing these substances in forensic and pharmacological contexts (Robert D. Johnson & Sabra Botch-Jones, 2013).

Safety and Hazards

1-Methyl-4-(3-methylpyridin-2-YL)piperazine is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Properties

IUPAC Name

1-methyl-4-(3-methylpyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-10-4-3-5-12-11(10)14-8-6-13(2)7-9-14/h3-5H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHBYUGQYALQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675172
Record name 1-Methyl-4-(3-methylpyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-43-1
Record name 1-Methyl-4-(3-methyl-2-pyridinyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-(3-methylpyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-(3-methylpyridin-2-YL)piperazine
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-(3-methylpyridin-2-YL)piperazine
Reactant of Route 3
Reactant of Route 3
1-Methyl-4-(3-methylpyridin-2-YL)piperazine
Reactant of Route 4
Reactant of Route 4
1-Methyl-4-(3-methylpyridin-2-YL)piperazine
Reactant of Route 5
Reactant of Route 5
1-Methyl-4-(3-methylpyridin-2-YL)piperazine
Reactant of Route 6
Reactant of Route 6
1-Methyl-4-(3-methylpyridin-2-YL)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.